2-Amino-2-methyl-3-phenylpropanamide chemical structure and properties
2-Amino-2-methyl-3-phenylpropanamide chemical structure and properties
Structural Architecture, Synthesis, and Pharmacological Utility[1]
Executive Summary
2-Amino-2-methyl-3-phenylpropanamide (often abbreviated as
This guide details the physicochemical properties, process-scale synthesis via the Strecker route, and the critical role of this molecule as a resolution intermediate in the production of enantiopure non-proteinogenic amino acids.
Part 1: Structural Architecture & Physicochemical Profile
The substitution of the
Physicochemical Data Table
| Property | Value / Description | Context |
| IUPAC Name | 2-Amino-2-methyl-3-phenylpropanamide | -- |
| Molecular Formula | -- | |
| Molecular Weight | 178.23 g/mol | -- |
| CAS Number | 117466-13-4 (Racemic) | Specific enantiomers have distinct CAS. |
| LogP (Predicted) | 0.4 – 0.7 | Moderately lipophilic; crosses BBB effectively. |
| pKa (Amine) | ~9.6 – 9.8 | Slightly more basic than Phe due to inductive effect of |
| pKa (Amide) | ~15 (Neutral) | Non-ionizable under physiological conditions. |
| Solubility | Soluble in MeOH, EtOH, DMSO. | Limited solubility in water compared to the free acid. |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors | Key for intra-molecular locking in peptides. |
Stereochemical Significance
The molecule possesses a chiral center at the
-
(S)-Enantiomer: Analogous to natural L-Phenylalanine.
-
(R)-Enantiomer: Often biologically inactive or acting as an antagonist in receptor interactions.
-
Conformational Bias: The Thorpe-Ingold effect (gem-dimethyl effect analog) restricts rotation around the
( ) and ( ) bonds, forcing peptides containing this residue into helical conformations.
Part 2: Synthetic Pathways & Process Chemistry[1][2]
The synthesis of sterically hindered amino acid amides is challenging due to the low reactivity of the quaternary center. Two primary routes exist: the Strecker Synthesis (industrial preference) and Peptide Coupling (laboratory preference).
Pathway Analysis (Graphviz)
Caption: Comparative synthetic routes. The partial hydrolysis of the aminonitrile (highlighted) is the most atom-economical route to the amide.
Detailed Protocol: Partial Hydrolysis via Radziszewski Reaction
The direct conversion of the nitrile to the amide without over-hydrolysis to the carboxylic acid is the critical process step. Standard acid/base hydrolysis often yields mixtures. The use of alkaline hydrogen peroxide (Radziszewski conditions) is highly selective for the amide.
Reagents:
-
-Amino-
-methyl- -phenylpropionitrile (Strecker intermediate) -
Hydrogen Peroxide (30% aq.)
-
Sodium Hydroxide (6M)
-
Dimethyl Sulfoxide (DMSO) or Ethanol
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the aminonitrile in 15 mL of DMSO. Place the reaction vessel in an ice bath to maintain temperature < 20°C.
-
Basification: Add 2.0 mL of 6M NaOH. The solution may warm slightly; allow to re-equilibrate to 10-15°C.
-
Oxidation: Dropwise add 5.0 mL of 30%
over 20 minutes. Caution: Exothermic reaction. Monitor internal temperature strictly to prevent thermal runaway. -
Reaction: Remove ice bath and stir vigorously at room temperature (25°C) for 3 hours.
-
Monitoring: Monitor via TLC (EtOAc/Hexane) or HPLC. The nitrile peak will disappear, replaced by the amide peak. If the acid forms, it indicates the temperature was too high or reaction time too long.
-
Quenching: Quench with 50 mL ice water. The product often precipitates as a white solid due to low aqueous solubility of the amide compared to the starting material.
-
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (
mL), dry over , and evaporate. -
Purification: Recrystallize from Ethanol/Water.
Validation Criteria:
-
IR Spectroscopy: Disappearance of the sharp nitrile band at ~2240 cm
and appearance of amide doublets (N-H stretch) at 3300-3500 cm and Carbonyl (C=O) at ~1680 cm .
Part 3: Stereochemical Resolution & Biocatalysis
Since the Strecker synthesis yields a racemic mixture, obtaining the enantiopure (S)-amide (often required for peptide synthesis) requires resolution. Enzymatic kinetic resolution is the industry standard, utilizing amino acid amidases .
Mechanism of Action
An amidase (e.g., from Pseudomonas putida or Aspergillus oryzae) selectively hydrolyzes the L-amide (S-enantiomer) to the L-acid, leaving the D-amide (R-enantiomer) intact. Alternatively, D-selective amidases exist.
Resolution Workflow (Graphviz)
Caption: Kinetic resolution workflow. The enzyme selectively converts one enantiomer, allowing physical separation of the resulting acid and amide.
Part 4: Biological Implications & Applications
1. Conformational Constraint in Peptidomimetics
The primary utility of 2-amino-2-methyl-3-phenylpropanamide is as a building block for "stapled" or constrained peptides.
-
-Helix Promotion: The
-methyl group restricts the and torsion angles to values near and , respectively. This forces the peptide backbone into a stable helical structure, critical for disrupting protein-protein interactions (PPIs). -
Aib Analog: It functions similarly to aminoisobutyric acid (Aib) but provides a hydrophobic benzyl side chain for receptor binding, unlike the methyl group of Aib.
2. Metabolic Stability
-
Proteolytic Resistance: The quaternary center prevents the formation of the tetrahedral intermediate required for protease cleavage. Peptides incorporating this amide at the N-terminus or internal positions show half-lives extended by orders of magnitude in human serum.
-
MAO Inhibition: The free amine (if not acylated) is resistant to Monoamine Oxidase (MAO) because the
-proton abstraction—the rate-limiting step in oxidative deamination—is impossible.
References
-
PubChem. 2-Amino-2-methyl-3-phenylpropanamide Compound Summary. National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link][1]
-
Chemistry Steps. Hydrolysis of Nitriles to Amides and Carboxylic Acids.[2][3][4][5] Available at: [Link]
-
Misawa, S., et al. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution. Journal of Biotechnology. Available at: [Link]
- Aravinda, S., et al.Conformationally constrained peptides: The role of -disubstituted amino acids. Chemical Reviews. (Contextual grounding on Aib/ -Me-Phe constraints).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
